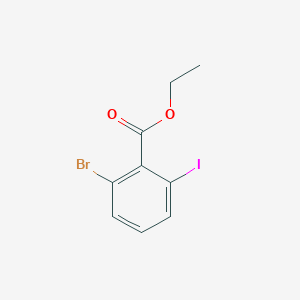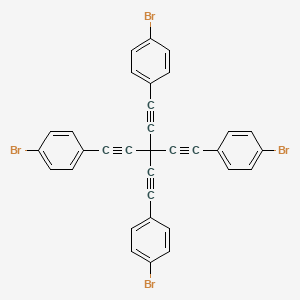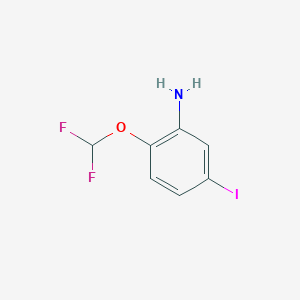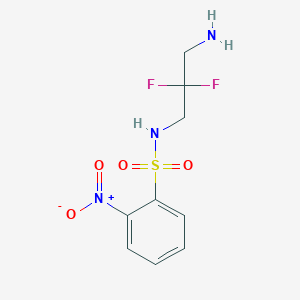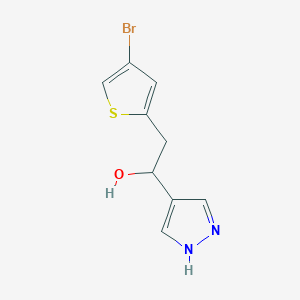
2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a brominated thiophene ring and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Pyrazole: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The brominated thiophene and pyrazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Reduction: The final step involves the reduction of the intermediate product to form the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ethan-1-ol group to an alkane.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products may include 2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethanone.
Reduction: Products may include 2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethane.
Substitution: Products vary depending on the nucleophile used, such as 2-(4-Aminothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol.
科学研究应用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Medicine
Therapeutic Agents: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: Applications in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene and pyrazole moieties may contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- 2-(4-Methylthiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
- 2-(4-Fluorothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Uniqueness
2-(4-Bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H9BrN2OS |
|---|---|
分子量 |
273.15 g/mol |
IUPAC 名称 |
2-(4-bromothiophen-2-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2OS/c10-7-1-8(14-5-7)2-9(13)6-3-11-12-4-6/h1,3-5,9,13H,2H2,(H,11,12) |
InChI 键 |
OUCHXJVXOACSIT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC=C1Br)CC(C2=CNN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


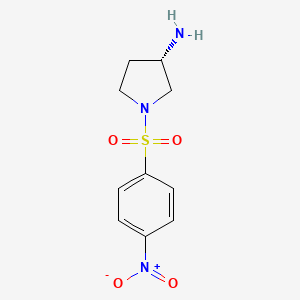
![1-[2-(Aminomethyl)phenoxy]propan-2-ol](/img/structure/B15243505.png)

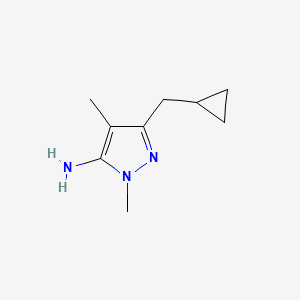
![3-Cyclohexyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B15243514.png)
![3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15243524.png)
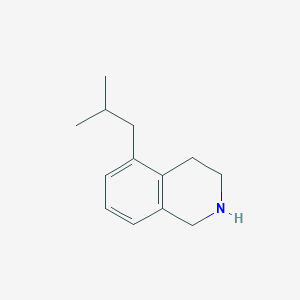
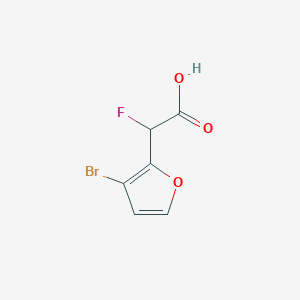
amine](/img/structure/B15243551.png)
![tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15243555.png)
